HDL Oxidation Inhibition: 17α-Dihydroequilenin Is 2.5- to 4-Fold More Potent Than 17β-Estradiol
17α-Dihydroequilenin, together with equilenin and 17β-dihydroequilenin, was identified as the most potent inhibitor of HDL oxidation among 11 equine estrogens tested, with the Δ6–8 ring B unsaturated subclass being 2.5- to 4-fold more potent than 17β-estradiol [1]. This represents a functional differentiation from the classical estrogen 17β-estradiol and from ring B saturated estrogens such as estrone, which exhibit substantially weaker antioxidant activity in the HDL oxidation model [1].
| Evidence Dimension | Inhibition of HDL oxidation (antioxidant potency) |
|---|---|
| Target Compound Data | 17α-Dihydroequilenin: among the most potent inhibitors; Δ6–8 estrogens 2.5- to 4-fold more potent than 17β-estradiol |
| Comparator Or Baseline | 17β-Estradiol (baseline); other equine estrogens including estrone, 17α-estradiol, equilin, 17β-dihydroequilin, 17α-dihydroequilin, Δ8-estrone |
| Quantified Difference | 2.5- to 4-fold greater potency vs. 17β-estradiol |
| Conditions | Concentration-dependent inhibition of Cu²⁺-induced HDL oxidation in vitro; conjugated diene formation monitored at 234 nm |
Why This Matters
For researchers developing cardiovascular-protective estrogen analogs, this quantitative superiority in HDL oxidation inhibition distinguishes 17α-dihydroequilenin from 17β-estradiol and supports its selection as a lead scaffold for antioxidant estrogen design.
- [1] Bhavnani BR, et al. Potential role of the interaction between equine estrogens, low-density lipoprotein (LDL) and high-density lipoprotein (HDL) in the prevention of coronary heart and neurodegenerative diseases in postmenopausal women. Lipids Health Dis. 2003;2:4. doi:10.1186/1476-511X-2-4. View Source
